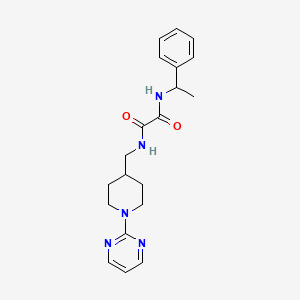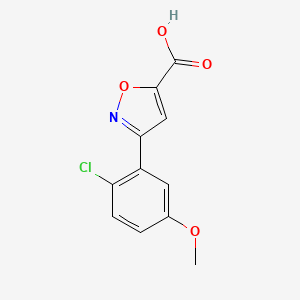![molecular formula C15H10F3N5S2 B2985657 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 338414-85-0](/img/structure/B2985657.png)
5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” is an organic compound . It is also known as “5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole” and "2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol" .
Synthesis Analysis
The synthesis of “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” involves the reaction of “ethyl 4,4,4-trifluoroacetoacetate” with “methylhydrazine” in ethanol at room temperature . The reaction mixture is heated to 80°C for 15 hours, then cooled to room temperature. Sodium hydroxide is added all at once and the mixture is stirred for 1 hour at room temperature .Molecular Structure Analysis
The molecular formula of “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” is C5H5F3N2O . Its average mass is 166.101 Da and its monoisotopic mass is 166.035400 Da .Physical And Chemical Properties Analysis
“1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol” appears as yellow crystals . It has a melting point of 177-179°C . The density is predicted to be 1.50±0.1 g/cm3 .Scientific Research Applications
Synthesis and Biological Activities
Antioxidant and Analgesic Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives, containing pyrazole, have shown significant antioxidant and analgesic properties. These compounds were synthesized and evaluated for their in vivo analgesic and in vitro antioxidant activities, indicating potential therapeutic applications (Karrouchi et al., 2016).
Synthesis Optimization : Research has focused on optimizing synthesis conditions for N-R-2-(5-(5-methyl-1 H -pyrazole-3-yl)-4-phenyl-4 H -1,2,4-triazole-3-ylthio)acetamides. This study emphasized the significance of heterocyclic compounds in drug discovery, highlighting the potential for creating drugs with a wide spectrum of action (Hotsulia & Fedotov, 2019).
Pharmaceutical Importance of Pyrazole and Triazole Derivatives : The strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy has been emphasized due to their chemical modification possibilities and significant pharmacological potential. These derivatives play a crucial role in influencing the formation of certain types of biological activities (Fedotov et al., 2022).
DNA Gyrase B Inhibitor and Antibacterial Agent : Synthesized Schiff bases of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols have been identified as potential DNA gyrase B inhibitors and possess antibacterial, anti-inflammatory, and antioxidant properties. This research contributes to the development of new antibacterial agents (Kate et al., 2018).
Antimicrobial Activities : Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties have been synthesized and displayed promising antimicrobial activities. This synthesis technique provides insights into developing potential antimicrobial agents (Idrees et al., 2019).
Antioxidant Activities : Alkylderivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole have been synthesized and demonstrated moderate antiradical activity. This highlights the potential of these compounds in antioxidant applications (Gotsulya, 2020).
Antitumor and Antimicrobial Activities : Thiophene-2-carbonyl isothiocyanate derivatives, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole, were evaluated for their antitumor and antimicrobial activities. This research provides a foundation for potential therapeutic applications in cancer and microbial infections (Nassar et al., 2018).
Antimicrobial Agents Synthesis : The synthesis of new 1,2,4-triazoles and their derivatives as potential antimicrobial agents demonstrates the relevance of these compounds in addressing microbial resistance. This research contributes to the ongoing efforts in discovering new antimicrobial drugs (Bayrak et al., 2009).
Safety and Hazards
When handling “1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol”, it is recommended to wear appropriate protective equipment, including protective glasses, gloves, and clothing . Avoid contact with skin and inhalation of its vapors . If it comes into contact with the skin, it should be washed off immediately with water . It should be handled under well-ventilated conditions .
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific information . The trifluoromethyl group in the compound may play a crucial role in these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
properties
IUPAC Name |
3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5S2/c1-22-13-9(11(21-22)15(16,17)18)7-10(25-13)12-19-20-14(24)23(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLRZVZVKSGHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)
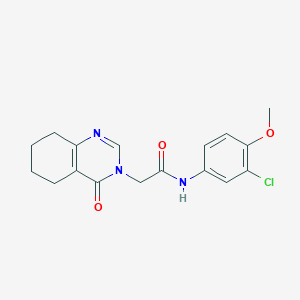
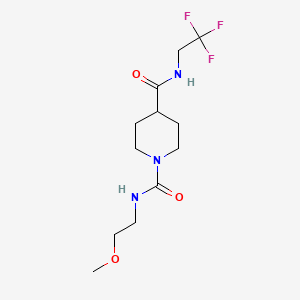
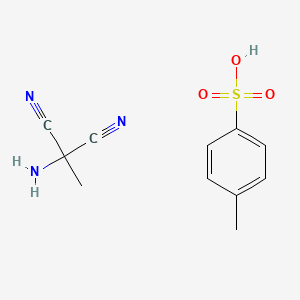
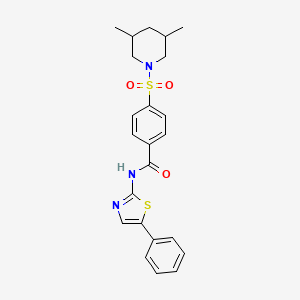
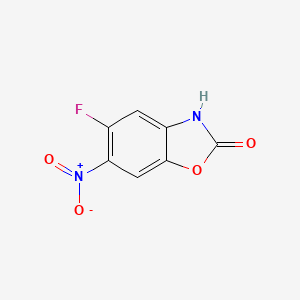
![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)
